Cas no 7696-51-7 (2-(propan-2-yl)-1H-pyrrole)

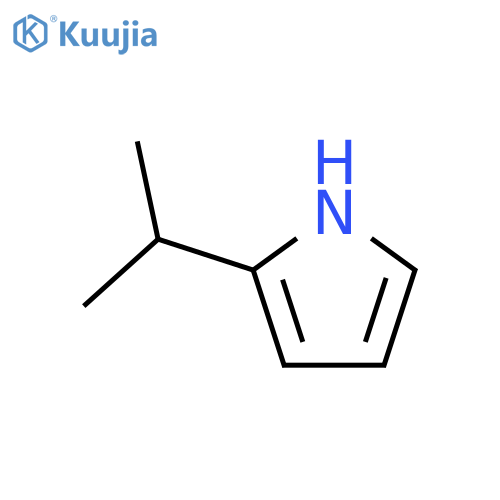

2-(propan-2-yl)-1H-pyrrole structure

商品名:2-(propan-2-yl)-1H-pyrrole

2-(propan-2-yl)-1H-pyrrole 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole, 2-(1-methylethyl)-

- 2-isopropylpyrrole

- 2-(propan-2-yl)-1H-pyrrole

- EN300-333483

- 2-isopropyl-pyrrole

- isopropylpyrrole

- 2-isopropyl-1H-pyrrole

- AKOS006352889

- SCHEMBL75926

- SCHEMBL10233332

- 2-propan-2-yl-1H-pyrrole

- 7696-51-7

- CS-0275324

-

- MDL: MFCD19216854

- インチ: InChI=1S/C7H11N/c1-6(2)7-4-3-5-8-7/h3-6,8H,1-2H3

- InChIKey: YYUISDWOKJLVMA-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 109.089149355Da

- どういたいしつりょう: 109.089149355Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 0

- 重原子数: 8

- 回転可能化学結合数: 1

- 複雑さ: 68.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 15.8Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

2-(propan-2-yl)-1H-pyrrole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-333483-0.05g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 0.05g |

$245.0 | 2023-09-04 | ||

| Enamine | EN300-333483-0.1g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 0.1g |

$366.0 | 2023-09-04 | ||

| Enamine | EN300-333483-5.0g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 5.0g |

$3065.0 | 2023-02-23 | ||

| Enamine | EN300-333483-0.5g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 0.5g |

$824.0 | 2023-09-04 | ||

| Enamine | EN300-333483-1.0g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-333483-5g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 5g |

$3065.0 | 2023-09-04 | ||

| Enamine | EN300-333483-1g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 1g |

$1057.0 | 2023-09-04 | ||

| Enamine | EN300-333483-0.25g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 0.25g |

$524.0 | 2023-09-04 | ||

| Enamine | EN300-333483-10g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 10g |

$4545.0 | 2023-09-04 | ||

| Enamine | EN300-333483-10.0g |

2-(propan-2-yl)-1H-pyrrole |

7696-51-7 | 10.0g |

$4545.0 | 2023-02-23 |

2-(propan-2-yl)-1H-pyrrole 関連文献

-

Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

7696-51-7 (2-(propan-2-yl)-1H-pyrrole) 関連製品

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2172631-96-6(2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enamido-2-(1-methyl-1H-pyrazol-4-yl)acetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:7696-51-7)2-(propan-2-yl)-1H-pyrrole

清らかである:99%

はかる:1g

価格 ($):680.0